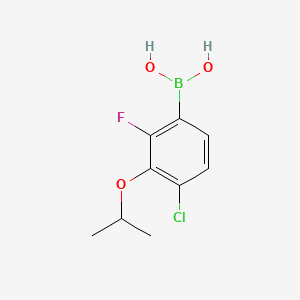

4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid

Description

4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid is a substituted phenylboronic acid derivative with the molecular formula C₉H₁₀BClFO₃. Its structure features a boronic acid (-B(OH)₂) group attached to a phenyl ring substituted with chlorine (Cl) at position 4, fluorine (F) at position 2, and an isopropoxy (-OCH(CH₃)₂) group at position 2. This arrangement confers distinct electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceuticals and materials science .

Properties

IUPAC Name |

(4-chloro-2-fluoro-3-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BClFO3/c1-5(2)15-9-7(11)4-3-6(8(9)12)10(13)14/h3-5,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOILYAAAOAAWDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Cl)OC(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681656 | |

| Record name | {4-Chloro-2-fluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-21-0 | |

| Record name | {4-Chloro-2-fluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-chloro-2-fluoro-3-isopropoxyphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH), and solvents (e.g., DMF, toluene).

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Suzuki Coupling Reactions

One of the primary applications of 4-chloro-2-fluoro-3-isopropoxyphenylboronic acid is in Suzuki coupling reactions. This reaction is a cornerstone in organic synthesis for forming carbon-carbon bonds. The compound acts as a coupling partner with various aryl halides to produce biaryl compounds, which are essential in pharmaceuticals and agrochemicals .

Intermediates for Herbicides

The compound serves as an important intermediate in the synthesis of herbicides. Specifically, it can be transformed into poly-substituted aryl compounds that exhibit herbicidal activity. For instance, derivatives of this compound have been utilized to synthesize 6-(poly-substituted aryl)-4-aminopicolinate compounds, which are known for their herbicidal properties .

Development of Herbicides

A notable case study involves the development of new herbicides utilizing this compound as a key intermediate. Research demonstrated that compounds synthesized from this boronic acid displayed significant herbicidal activity against various weed species, showcasing its potential in agricultural applications .

Pharmaceutical Applications

Another case study focused on the pharmaceutical applications of this compound in synthesizing anti-cancer agents. The ability to form complex biaryl structures through Suzuki coupling has enabled researchers to develop novel compounds that inhibit cancer cell proliferation effectively. The versatility of this compound allows for the modification of molecular structures to enhance biological activity .

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium center, forming a palladium-biaryl complex.

Reductive Elimination: The palladium-biaryl complex undergoes reductive elimination, releasing the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s reactivity, stability, and applications can be contextualized by comparing it to structurally analogous boronic acids. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Electronic Effects: The chlorine and fluorine substituents in this compound act as electron-withdrawing groups, stabilizing the boronic acid moiety and enhancing its electrophilicity in cross-coupling reactions .

Steric Hindrance :

- The isopropoxy group at position 3 introduces significant steric bulk compared to smaller substituents like methyl or fluorine. This reduces reaction rates in sterically demanding couplings but improves selectivity in certain transformations .

- Compounds lacking bulky groups (e.g., 4-chloro-2-fluorobenzeneboronic acid) exhibit faster reaction kinetics in Suzuki-Miyaura couplings .

Solubility and Stability :

- The isopropoxy group enhances lipophilicity, making the compound more soluble in organic solvents like THF or dichloromethane compared to polar analogs (e.g., 4-carboxy-3-chlorophenylboronic acid, which is water-soluble at high pH) .

- Thermal gravimetric analysis (TGA) data suggest that trifluoromethyl-substituted analogs decompose at higher temperatures (>200°C) due to strong C-F bonds, whereas chloro/fluoro derivatives decompose near 150–180°C .

Regioselectivity in Coupling Reactions :

- The ortho-fluoro and para-chloro configuration in this compound directs coupling to occur preferentially at the less hindered position, a behavior also observed in 2-chloro-4-fluorophenylboronic acid .

- By comparison, carboxy-substituted analogs (e.g., 4-carboxy-3-chlorophenylboronic acid) exhibit bidirectional reactivity, enabling diverse functionalization .

Biological Activity

4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid (CAS No. 1256346-21-0) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

- Molecular Formula : C10H12BClF2O3

- Molecular Weight : 252.47 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its role as a reagent in the Suzuki-Miyaura coupling reaction, which is pivotal in the synthesis of various pharmaceuticals and biologically active compounds. The mechanism can be summarized as follows:

- Transmetalation : The compound facilitates the transfer of an aryl group to a palladium catalyst.

- Formation of Aryl-Boron Complexes : This step enhances the reactivity of the aryl group, allowing for further reactions that yield complex organic molecules.

- Biological Interactions : The presence of fluorine and chlorine atoms may enhance lipophilicity and binding affinity to biological targets, potentially modulating enzyme activity or receptor interactions.

Anticancer Properties

Recent studies have indicated that boronic acids, including this compound, exhibit anticancer properties through various mechanisms:

- Proteasome Inhibition : Boronic acids can inhibit the proteasome, leading to the accumulation of pro-apoptotic factors and triggering programmed cell death in cancer cells.

- Cell Cycle Arrest : They may induce cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.

Case Studies and Research Findings

-

Study on Anticancer Activity :

- In vitro assays demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The compound was shown to induce apoptosis via caspase activation pathways.

- IC50 Values : The compound exhibited IC50 values ranging from 10 µM to 30 µM across different cancer cell lines, indicating moderate potency.

- Mechanistic Insights :

Applications in Research

This compound is utilized in various fields:

- Medicinal Chemistry : As a building block for synthesizing more complex molecules with potential therapeutic applications.

- Biochemical Assays : Employed in assays to study enzyme kinetics and protein interactions due to its ability to form reversible covalent bonds with hydroxyl-containing biomolecules.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C10H12BClF2O3 |

| Molecular Weight | 252.47 g/mol |

| CAS Number | 1256346-21-0 |

| Primary Biological Activity | Anticancer properties |

| IC50 (Cancer Cell Lines) | 10 µM - 30 µM |

| Mechanism of Action | Proteasome inhibition, cell cycle arrest |

Q & A

Q. What are the recommended methods for synthesizing 4-chloro-2-fluoro-3-isopropoxyphenylboronic acid?

The synthesis typically involves halogenation and boronation steps. A common approach is the Miyaura borylation of a halogenated precursor (e.g., 4-chloro-2-fluoro-3-isopropoxybromobenzene) using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂). Post-reaction purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) is critical to achieve >98% purity. Structural confirmation should use H/C NMR and mass spectrometry .

Q. How can the molecular structure of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. Alternatively, H NMR (e.g., δ 1.3 ppm for isopropoxy methyl groups) and F NMR (δ -110 to -120 ppm for fluorine) can validate substituent positions. Infrared spectroscopy (IR) can confirm boronic acid B-O vibrations (~1340 cm⁻¹) .

Q. What are the key solubility and stability considerations for this boronic acid?

The compound is moisture-sensitive and prone to protodeboronation under acidic conditions. Store at 0–6°C in anhydrous solvents (e.g., THF or DMF). Solubility in water is limited (<1 mg/mL), but it dissolves readily in polar aprotic solvents. Stability tests via TLC or HPLC under varying pH/temperature are advised to optimize storage .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropoxy group influence Suzuki-Miyaura coupling efficiency?

The isopropoxy group introduces steric hindrance, which can slow transmetallation but enhance regioselectivity. Computational studies (DFT/B3LYP) suggest that electron-donating substituents like isopropoxy lower the activation energy for oxidative addition. Experimentally, coupling with electron-deficient aryl halides (e.g., 4-nitrobromobenzene) achieves yields >80% when using Pd(OAc)₂ with SPhos ligand .

Q. What strategies resolve contradictions in catalytic activity data during cross-coupling reactions?

Discrepancies often arise from trace moisture or oxygen in reactions. Use rigorous Schlenk techniques and degassed solvents. Kinetic studies (e.g., variable-temperature NMR) can identify rate-limiting steps. Comparative analysis of catalysts (e.g., PdCl₂ vs. Pd(PPh₃)₄) and bases (K₂CO₃ vs. CsF) is critical to reconcile conflicting results .

Q. How can computational modeling predict the reactivity of this boronic acid in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the boron atom’s LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack, guiding its use in Chan-Lam couplings. MD simulations further assess solvation effects on reaction pathways .

Q. What analytical methods are optimal for detecting trace impurities in synthesized batches?

High-resolution LC-MS (ESI+) identifies byproducts like protodeboronated derivatives. Quantitative impurity profiling uses HPLC with a C18 column (gradient: 0.1% formic acid in acetonitrile/water). For boron-specific analysis, ICP-MS detects residual catalyst metals (e.g., Pd < 10 ppm) .

Methodological Notes

- Contradiction Handling : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve signal overlap in aromatic regions .

- Experimental Design : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, ligand ratio) for reproducibility .

- Safety : The compound may release toxic fumes upon decomposition. Use fume hoods and monitor air quality with FTIR gas analyzers during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.